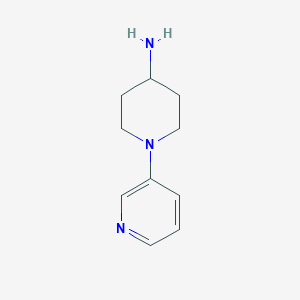

4-Amino-1-(3-pyridyl)piperidine

説明

4-Amino-1-(3-pyridyl)piperidine is a heterocyclic compound that features both a piperidine and a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of both the amino group and the pyridyl group makes it a versatile building block for the synthesis of various biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-pyridyl)piperidine can be achieved through several synthetic strategies. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-pyridylacetonitrile with piperidine in the presence of a base can yield the desired compound. Another approach involves the hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

4-Amino-1-(3-pyridyl)piperidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced piperidine derivatives, and various substituted piperidines.

科学的研究の応用

Medicinal Chemistry

The compound has shown promise in various therapeutic areas:

- Anticancer Activity : Research indicates that 4-Amino-1-(3-pyridyl)piperidine exhibits cytotoxic properties against tumor cells. Its structure allows for interactions with targets involved in cancer pathogenesis, potentially leading to the development of novel anticancer agents . For instance, studies have demonstrated that derivatives of piperidine can enhance the efficacy of existing anticancer drugs by improving their binding affinity to target proteins .

- Alzheimer's Disease Therapy : The compound has been investigated for its ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes, crucial for the management of Alzheimer's disease. By modifying the piperidine moiety, researchers have developed dual inhibitors that show improved brain exposure and efficacy against neurodegenerative processes .

- Neuropathic Pain Management : this compound derivatives have been explored for their analgesic properties. They may act as dual agonists at opioid receptors, providing potential therapeutic benefits in pain management .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing complex organic molecules. It can be used to create various piperidine and pyridine derivatives that are essential in developing new pharmaceuticals and agrochemicals . Its unique structure allows chemists to explore diverse reaction pathways leading to compounds with enhanced biological activities.

Biological Studies

The compound is utilized in studying enzyme interactions and receptor binding, contributing to the understanding of biochemical pathways involved in disease mechanisms. Its ability to modulate biological activities makes it a subject of interest in pharmacological research .

Case Studies and Research Findings

Recent studies highlight the effectiveness of this compound derivatives in targeting specific biological pathways:

- A study demonstrated that certain derivatives showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard treatments like bleomycin .

- Another research focused on developing compounds that inhibit PKB (protein kinase B), which plays a critical role in cancer signaling pathways. Modifications to the piperidine structure led to improved selectivity and potency against cancer cell lines .

作用機序

The mechanism of action of 4-Amino-1-(3-pyridyl)piperidine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Similar Compounds

Piperidine: A simple six-membered ring containing one nitrogen atom.

Pyridine: A six-membered aromatic ring with one nitrogen atom.

4-Aminopiperidine: A piperidine derivative with an amino group at the fourth position.

Uniqueness

4-Amino-1-(3-pyridyl)piperidine is unique due to the presence of both the pyridyl and piperidine rings, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for the synthesis of diverse pharmacologically active molecules .

生物活性

4-Amino-1-(3-pyridyl)piperidine is a chemical compound that has garnered significant attention in medicinal chemistry due to its potential biological activities. Characterized by a piperidine ring substituted with an amino group and a pyridine moiety, this compound is known for its ability to interact with various biological targets, making it a candidate for drug development aimed at treating diseases such as cancer and metabolic disorders.

- Molecular Formula : CHN

- Molecular Weight : 175.23 g/mol

- Structure : The compound features a piperidine ring with an amino group at the 4-position and a pyridine ring at the 1-position.

Research indicates that this compound exhibits significant biological activity primarily through its role as an inhibitor in various signaling pathways, particularly those involving protein kinases. The structural characteristics of the compound facilitate its binding to these biological targets, potentially leading to therapeutic applications.

Key Biological Targets:

- Protein Kinase B (PKB/Akt) : Involved in regulating cell growth and survival, PKB is frequently deregulated in cancer. Inhibitors of PKB can serve as potential antitumor agents .

- Cyclin-dependent Kinases (CDKs) : These are crucial for cell cycle regulation and are targeted for developing anticancer therapies.

Research Findings

Numerous studies have explored the biological activity of this compound, highlighting its potential in various therapeutic areas.

Table 1: Summary of Biological Activities

Case Studies

- Antitumor Efficacy : A study evaluated the effects of this compound on human tumor xenografts in nude mice. The results indicated that the compound significantly inhibited tumor growth at well-tolerated doses, demonstrating its potential as an anticancer agent .

- Kinase Selectivity : Research focused on optimizing lipophilic substitutions within similar compounds revealed that modifications could enhance selectivity for PKB over related kinases, further establishing the importance of structural variations in drug design .

Synthetic Routes and Variants

Several synthetic routes have been developed to produce this compound and its derivatives. Variations in substituents have resulted in compounds with diverse biological profiles.

Table 2: Structural Variants and Their Properties

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 4-Amino-1-(2-pyridyl)piperidine | Similar piperidine core with different pyridine position | Exhibits different biological activity profiles |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | Contains a pyrrolo-pyrimidine moiety | Selective inhibitor of protein kinase B |

| 4-Amino-1-propylpiperidine | Propyl substituent on the piperidine ring | Notable for corrosion resistance properties |

特性

IUPAC Name |

1-pyridin-3-ylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c11-9-3-6-13(7-4-9)10-2-1-5-12-8-10/h1-2,5,8-9H,3-4,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKBBDVPPRJLZJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C2=CN=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60640729 | |

| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

933760-08-8 | |

| Record name | 1-(Pyridin-3-yl)piperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60640729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。